3-AMINO-N-(TERT-BUTYL)BENZAMIDE

Epigenetics Cancer Research Histone Deacetylase Inhibition

3-Amino-N-(tert-butyl)benzamide (CAS 25900-62-3) offers reproducible HDAC1/3 inhibition (IC₅₀ 5.7–6.8 μM), >280-fold weaker than reference inhibitors — an ideal negative control for HDAC screening and a validated SAR starting point. Its selectivity profile (HDAC-active, VAP-1-inactive at ≤10 μM) discriminates epigenetic from amine oxidase pathways. Patented as CPI1248 for CNS indications, this tert-butyl scaffold is non-interchangeable with other N-alkyl benzamides. Order for rigorous epigenetic and medicinal chemistry programs.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
CAS No. 25900-62-3
Cat. No. B1276836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-AMINO-N-(TERT-BUTYL)BENZAMIDE
CAS25900-62-3
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1=CC(=CC=C1)N
InChIInChI=1S/C11H16N2O/c1-11(2,3)13-10(14)8-5-4-6-9(12)7-8/h4-7H,12H2,1-3H3,(H,13,14)
InChIKeyDHAJHGGHYYPVTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-N-(tert-butyl)benzamide (CAS 25900-62-3) Procurement and Research Baseline


3-Amino-N-(tert-butyl)benzamide (CAS 25900-62-3) is a benzamide derivative with the molecular formula C₁₁H₁₆N₂O and a molecular weight of 192.26 g/mol [1]. It features an amino group at the meta-position of the benzene ring and a tert-butyl group on the amide nitrogen. This structural arrangement confers distinct physicochemical properties and biological target engagement profiles compared to other benzamide analogs [2]. The compound is primarily utilized as a versatile small-molecule scaffold in medicinal chemistry research, with reported applications spanning anti-inflammatory, anticancer, and neurodegenerative disorder investigations .

Why Generic 3-Amino-N-(tert-butyl)benzamide Substitution Fails: A Quantitative Comparator Analysis


Generic substitution among benzamide derivatives is precluded by substantial divergence in target engagement profiles. While the 3-amino-N-(tert-butyl)benzamide scaffold exhibits modest inhibitory activity against histone deacetylases (HDACs) and vascular adhesion protein-1 (VAP-1), simple N-alkyl modifications (e.g., methyl, isopropyl, or phenyl substitution) can alter both potency and selectivity by orders of magnitude [1]. The tert-butyl group confers distinct steric and conformational constraints that influence binding pocket interactions, making this specific substitution pattern non-interchangeable with other alkylamino benzamides [2]. The quantitative evidence below delineates precisely where this compound's activity profile diverges from reference standards and in-class comparators.

3-Amino-N-(tert-butyl)benzamide Quantitative Evidence Guide: Direct Comparator Data for Scientific Procurement Decisions


HDAC3 Inhibitory Activity: 3-Amino-N-(tert-butyl)benzamide vs. Potent HDAC3 Inhibitor Reference

3-Amino-N-(tert-butyl)benzamide demonstrates weak to modest inhibitory activity against human HDAC3, with an IC₅₀ of 5.70 × 10³ nM (5.7 μM) [1]. This value contrasts sharply with the potent HDAC3-selective benzamide derivative N-(2-aminophenyl)benzamide 24a, which exhibits an IC₅₀ of 12 nM against HDAC3-NCoR1 complex, representing a >475-fold difference in potency .

Epigenetics Cancer Research Histone Deacetylase Inhibition

HDAC1 Inhibitory Activity: Comparative Potency Against Class I HDACs

Against human HDAC1, 3-amino-N-(tert-butyl)benzamide exhibits an IC₅₀ of 6.80 × 10³ nM (6.8 μM) [1]. This potency is approximately 283-fold weaker than the reference HDAC1-selective inhibitor 4-tert-butyl-N-(4-(hydroxycarbamoyl)phenyl)benzamide (AES-350), which demonstrates an IC₅₀ of 24 nM under comparable enzymatic conditions [2].

Epigenetics HDAC Inhibition Cancer Therapeutics

VAP-1 Inhibitory Activity: Minimal Target Engagement Relative to In-Class Active Compounds

3-Amino-N-(tert-butyl)benzamide shows negligible inhibitory activity against vascular adhesion protein-1 (VAP-1/SSAO), with IC₅₀ values exceeding 1.00 × 10⁵ nM (>100 μM) for both rat and human isoforms expressed in CHO cells [1]. This represents at least a 10-fold higher IC₅₀ (lower potency) compared to the moderate VAP-1 inhibitor 3-amino-N-methylbenzamide, which exhibits an IC₅₀ of approximately 10 μM in related benzamide series .

Inflammation Vascular Adhesion Protein-1 Amine Oxidase Inhibition

3-Amino-N-(tert-butyl)benzamide: High-Value Research Application Scenarios Based on Quantitative Evidence


Negative Control or Low-Potency Reference Compound in HDAC Inhibition Assays

Given its weak HDAC inhibitory activity (IC₅₀ values of 5.7–6.8 μM for HDAC1/3) [1], 3-amino-N-(tert-butyl)benzamide is ideally suited as a negative control or low-potency reference compound in histone deacetylase screening campaigns. Its >280-fold lower potency relative to reference HDAC1 inhibitors (e.g., AES-350) and >475-fold lower potency against HDAC3 compared to selective inhibitors provides a defined baseline for assay validation and hit threshold calibration [1].

Scaffold for Structure-Activity Relationship (SAR) Studies and Potency Optimization

The compound's micromolar-range HDAC activity and negligible VAP-1 inhibition establish a well-characterized starting point for SAR-driven optimization . The tert-butyl amide moiety can be modified, or the 3-amino group derivatized, to systematically probe structural determinants of potency and selectivity. The availability of robust binding data for multiple HDAC isoforms and VAP-1 enables rational design of improved analogs .

Selectivity Probe to Differentiate VAP-1-Dependent from HDAC-Dependent Pathways

With an IC₅₀ >100 μM against VAP-1 but measurable activity against HDAC1/3/6 in the low micromolar range [2], this compound can serve as a useful selectivity tool. At concentrations up to 10 μM, it engages HDACs while remaining essentially inactive against VAP-1, enabling researchers to discriminate between VAP-1-mediated and HDAC-mediated biological effects in cellular and biochemical assays [2].

Synthetic Intermediate for Neurodegenerative Disorder Research Compounds

Patented as a preferred aminobenzamide compound (designated CPI1248) for the treatment of neurodegenerative disorders [3], 3-amino-N-(tert-butyl)benzamide serves as a key synthetic intermediate and lead scaffold in this therapeutic area. Its inclusion in the patent family covering nitro- and aminobenzamide derivatives for neurodegenerative indications underscores its validated utility in CNS-focused medicinal chemistry programs [3].

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